molecular formula C10H9F2NO B2447470 N-[(2,4-difluorophenyl)methyl]prop-2-enamide CAS No. 1248308-60-2

N-[(2,4-difluorophenyl)methyl]prop-2-enamide

Cat. No.: B2447470
CAS No.: 1248308-60-2
M. Wt: 197.185
InChI Key: OJHUZWVXNBQLEU-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]prop-2-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 2,4-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under controlled temperatures and may require catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,5-difluorophenyl)methyl]prop-2-enamide: Similar structure but with the difluorophenyl group at different positions.

    N-(2,4-dimethylphenyl)formamide: Contains a dimethylphenyl group instead of a difluorophenyl group.

    N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Different core structure but similar functional groups

Uniqueness

N-[(2,4-difluorophenyl)methyl]prop-2-enamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for various applications compared to similar compounds.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHUZWVXNBQLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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